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Compound of Interest

2-bromo-N-(4-
Compound Name:

methylphenyl)propanamide
CAS No.: 58532-75-5

Cat. No.: B1274738

Get Quote

Introduction & Chemical Profile[1][2][3][4][5]

2-Bromo-N-(4-methylphenyl)propanamide (CAS: 19348-83-5), also known as

-bromo-p-propionotoluidide, is a versatile electrophilic building block.[1] Its structure features a
secondary alkyl bromide activated by an adjacent amide carbonyl, making it highly susceptible
to nucleophilic attack and radical generation.

This guide details three distinct experimental workflows for this compound:
* Heterocyclic Scaffold Synthesis: Accessing oxindoles via intramolecular cyclization.
e Medicinal Chemistry Library Generation: Synthesis of

-amino amide anesthetics/anti-arrhythmics.

» Polymer Science: Utilization as an Atom Transfer Radical Polymerization (ATRP) initiator.[2]

Chemical Properties Table
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Property Value Notes

Molecular Formula

Molecular Weight 242.11 g/mol
Appearance White to off-white solid Crystalline
] ] Sharp melting point indicates
Melting Point 96-98 °C ) )
high purity
Solubility DCM, THF, Ethyl Acetate Poorly soluble in water
o ] Warning: Potential
Reactivity Class Alkylating Agent

Lachrymator/Sensitizer

Module A: Synthesis of 3,5-Dimethyl-2-Oxindole
(Stollé Synthesis)

The most high-value application of this compound in drug discovery is the synthesis of
substituted oxindoles via the Stollé Synthesis (an intramolecular Friedel-Crafts alkylation).[1]
This reaction constructs the core scaffold found in numerous tyrosine kinase inhibitors.

Mechanistic Insight
The reaction is driven by the generation of a highly electrophilic complex between the
-bromide and a Lewis Acid (typically

).[1] The cyclization is regioselective; the amide nitrogen directs the alkylation to the ortho
position. Since the starting material is a p-tolyl derivative, the resulting oxindole bears a methyl
group at the 5-position and the 3-position (derived from the propanamide chain).[1]

Experimental Protocol

Reagents:
e 2-Bromo-N-(4-methylphenyl)propanamide (1.0 equiv)[1]

e Aluminum Chloride (
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), anhydrous (2.5 equiv)[1]

e Chlorobenzene (Solvent, anhydrous) or 1,2-Dichlorobenzene (for higher T)[1]
Step-by-Step Workflow:

e Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser. Maintain an inert atmosphere (

or Ar).

» Dissolution: Dissolve 10 mmol (2.42 g) of the starting bromide in 20 mL of anhydrous
chlorobenzene.

o Catalyst Addition: Cool the solution to 0 °C. Add

(25 mmol, 3.33 g) portion-wise over 15 minutes. Note: Evolution of HCI gas may occur; vent
to a scrubber.

o Cyclization: Allow the mixture to warm to room temperature, then heat to 110-120 °C.
Monitor by TLC (eluent 30% EtOAc/Hexanes). The starting material (

) should disappear, replaced by a lower
spot (oxindole).

o Reaction Time: Typically 3—6 hours.

e Quench: Cool to room temperature. Pour the reaction mixture slowly onto 100 g of crushed
ice/HCI mixture to decompose the aluminum complex.

o Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over
, and concentrate.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Target Product: 3,5-dimethyl-1,3-dihydro-2H-indol-2-one.[1]
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Pathway Visualization
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Figure 1: The intramolecular Friedel-Crafts alkylation pathway converting the linear amide to
the bicyclic oxindole scaffold.[1]

Module B: Nucleophilic Substitution (Library
Generation)[1]

This protocol is essential for generating libraries of

-amino amides, which are structural analogs of local anesthetics like Prilocaine and Tocainide.
The

-bromine is displaced by secondary amines via an

mechanism.[1]

Experimental Protocol

Reagents:

2-Bromo-N-(4-methylphenyl)propanamide (1.0 equiv)[1]

Secondary Amine (e.g., Diethylamine, Piperidine, Morpholine) (1.2 equiv)[1]

Base:

(2.0 equiv) or DIPEA (1.5 equiv)[1]

Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Workflow:

e Preparation: In a reaction vial, suspend 1.0 mmol of the bromide and 2.0 mmol of
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in 3 mL of ACN.

e Addition: Add 1.2 mmol of the secondary amine.
» Reaction: Heat to 60 °C for 4—12 hours.

o Tip: Addition of catalytic KI (10 mol%) can accelerate sluggish reactions (Finkelstein
condition).[1]

o Validation: Monitor via LC-MS. Look for the mass shift:

1]

o Workup: Filter off inorganic salts. Concentrate the filtrate. Partition between DCM and water.
The product remains in the organic phase.

_ | Yields for C .

. ) Biological
Nucleophile Product Class Expected Yield
Relevance
. . . Lidocaine/Prilocaine
Diethylamine -Diethylamino amide 85-92% analog
o . Sodium channel
Piperidine -Piperidino amide 88-95% blocker scaffold
) . Improved solubility
Morpholine -Morpholino amide 80-88% profile

Module C: Polymer Chemistry (ATRP Initiation

-Haloamides are excellent initiators for Atom Transfer Radical Polymerization (ATRP%, allowing
for the growth of polymer chains from the amide "head."[1] This is useful for creating surface-
modified materials or block copolymers.[1]

Experimental Protocol

System: Cu(l)/Me6TREN mediated polymerization of Methyl Methacrylate (MMA).[1]

o Stoichiometry: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:1.[1]
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» Procedure:
o Charge a Schlenk tube with CuBr (0.05 mmol) and the Ligand (Me6TREN, 0.05 mmaol).
o Add degassed solvent (Anisole) and Monomer (MMA, 5 mmol).
o Add Initiator: 2-Bromo-N-(4-methylphenyl)propanamide (0.05 mmol).[1]

» Polymerization: Freeze-pump-thaw

. Heat to 70 °C.

e Termination: Expose to air (oxidizes Cu(l) to Cu(ll)) and dilute with THF. Pass through a
neutral alumina column to remove copper.

Workflow Visualization
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Figure 2: The ATRP cycle utilizing the
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-bromoamide as the radical initiator.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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